molecular formula C10H16N4O2 B13329510 6-[(Boc-amino)methyl]pyrimidin-4-amine

6-[(Boc-amino)methyl]pyrimidin-4-amine

Cat. No.: B13329510
M. Wt: 224.26 g/mol
InChI Key: SBVRWLFUQXGBKE-UHFFFAOYSA-N
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Description

tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate is an organic compound with the chemical formula C9H14N4O2. It is a white crystalline powder with a faint ammonia-like odor. This compound is stable at room temperature and can dissolve in non-polar solvents such as ether, chloroform, and dichloromethane. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pesticides and other agrochemicals .

Preparation Methods

The synthesis of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate typically involves a multi-step process:

Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired results .

Chemical Reactions Analysis

tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds such as:

The uniqueness of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(6-aminopyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)(H2,11,13,14)

InChI Key

SBVRWLFUQXGBKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N

Origin of Product

United States

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